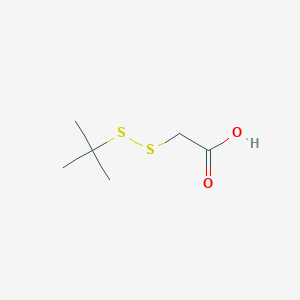

tert-Butyldisulfanyl-acetic acid

説明

tert-Butyldisulfanyl-acetic acid (C₆H₁₂O₂S₂) is a sulfur-containing organic compound characterized by a tert-butyl group (-C(CH₃)₃) linked to a disulfanyl (-S-S-) moiety and an acetic acid backbone. This structure confers unique chemical properties, including redox activity due to the disulfide bond and acidity from the carboxylic group. It is primarily utilized in organic synthesis, pharmaceutical intermediates, and materials science for stabilizing reactive intermediates or facilitating sulfur-based coupling reactions.

特性

分子式 |

C6H12O2S2 |

|---|---|

分子量 |

180.3 g/mol |

IUPAC名 |

2-(tert-butyldisulfanyl)acetic acid |

InChI |

InChI=1S/C6H12O2S2/c1-6(2,3)10-9-4-5(7)8/h4H2,1-3H3,(H,7,8) |

InChIキー |

RXBXUSGVISABIF-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)SSCC(=O)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with tert-butyldisulfanyl-acetic acid:

tert-Butyl Acetate

- Structure : A tert-butyl ester (C₆H₁₂O₂) with an acetate group.

- Key Differences : Lacks the disulfanyl (-S-S-) group, making it less reactive in redox or sulfur-mediated reactions.

- Applications : Primarily used as a solvent in industrial coatings and adhesives due to its low polarity and high volatility.

- Safety : Requires well-ventilated handling due to flammability and inhalation risks, unlike tert-butyldisulfanyl-acetic acid, which may pose hazards related to sulfur reactivity.

tert-Butyl Acetoacetate

- Structure : A β-ketoester (C₈H₁₄O₃) with a tert-butyl group.

- Key Differences: Contains a ketone and ester group, enabling keto-enol tautomerism and participation in Claisen condensations. This contrasts with tert-butyldisulfanyl-acetic acid’s disulfide-driven reactivity.

- Synthetic Utility : Widely used in the synthesis of heterocycles and pharmaceuticals, whereas tert-butyldisulfanyl-acetic acid is more niche in sulfur-based crosslinking.

tert-Butyl Diazoacetate

- Structure : Features a diazo group (-N₂) attached to an acetate-tert-butyl backbone (C₆H₁₀N₂O₂).

- Key Differences : The diazo group enables [2+1] cycloadditions and carbene insertions, absent in tert-butyldisulfanyl-acetic acid.

- Applications : Critical in metal-catalyzed C-H functionalization, contrasting with the disulfide’s role in disulfide exchange reactions.

Research Findings and Limitations

- Synthetic Challenges : tert-Butyldisulfanyl-acetic acid’s disulfide bond is sensitive to reducing agents, limiting its use in reductive environments compared to more stable esters like tert-butyl acetate.

- Safety Profiles : Sulfur-containing compounds often require specialized handling (e.g., ventilation, inert atmospheres), unlike tert-butyl esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。